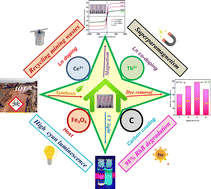Environmentally benign fabrication of superparamagnetic and photoluminescent Ce,Tb-codoped Fe3O4-gluconate nanocrystals from low-quality iron ore intended for wastewater treatment†
Materials Advances Pub Date: 2023-10-09 DOI: 10.1039/D3MA00689A
Abstract
At present, wastewater treatment is a fundamental ecological problem since contaminated organics, such as dyes, stand as a foremost and rising cause of water pollution. Accordingly, legislation directed toward ensuring the elimination of toxic dyes from wastewater is becoming ever more rigorous, making the progress of more effective nanomaterials for degrading toxic dyes a critical challenge for chemists. A capable technique to address this problem utilizes metal ion-doped semiconductors to catalytically photodegrade the stable bonds in these dye molecules. Despite extensive research in this area, the invention of an efficient doped semiconductor system remains a key challenge. Herein, we have advanced the previous study by designing a fluorescent-superparamagnetic-photocatalytic Ce,Tb-codoped Fe3O4 nanocrystals with an amorphous carbon coating via an unsophisticated single-pot D-glucose mediated hydrothermal reduction method using a single iron precursor (FeCl3·6H2O) obtained from gathered iron ore tailings- a mining waste that characteristically symbolizes a major environmental hazard. Such trifunctional nanocrystal formations were verified using X-ray diffraction (XRD), FTIR spectroscopy, X-ray photoelectron spectroscopy (XPS), Brunauer–Emmett–Teller (BET) surface area analysis, and transmission electron microscopy (TEM) imaging. XPS and XRD analyses confirmed the efficient doping of lanthanide ions into the Fe3O4 host lattice. Photoluminescence (PL) spectra showed that the doped nanocrystals with a precise dopant ratio displayed a strong cyan light emission. Furthermore, time-correlated single-photon counting (TCSPC) measurements indicated how the dopant percent variation in Fe3O4 influenced their corresponding average lifetime values. The magnetization measurements demonstrated the superparamagnetic behavior with variated magnetic saturation values, which were established to be dependent on the doping effect. Samples with an appropriate doping ratio were established to be more efficient for the photodecomposition of Rhodamine B under visible light irradiation with remarkable recyclability and structural stability. Such trifunctional nanocrystals may find many biomedical applications, such as cancer detection and drug delivery, and the technique we used can be extended to the synthesis of other nanomaterials based on lanthanide ion-doped materials and metal oxides.


Recommended Literature
- [1] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [2] Computational identification of natural product inhibitors against EGFR double mutant (T790M/L858R) by integrating ADMET, machine learning, molecular docking and a dynamics approach†
- [3] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [4] Front cover
- [5] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [6] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [7] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [8] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [9] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [10] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770

Journal Name:Materials Advances
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 11016-71-0
-
CAS no.: 111900-32-4
-
CAS no.: 13073-21-7
-
CAS no.: 131864-71-6
-
CAS no.: 137361-05-8









